
4-(2-Methyl-3-phenylpropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-3-phenylpropyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound features a benzene ring substituted with a 2-methyl-3-phenylpropyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-3-phenylpropyl)aniline typically involves the alkylation of aniline with 2-methyl-3-phenylpropyl halides under basic conditions. The reaction can be catalyzed by palladium or other transition metals to enhance the yield and selectivity .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or reductive amination of ketones with aniline. These methods are scalable and can be optimized for high throughput .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens with Lewis acid catalysts for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(2-Methyl-3-phenylpropyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 3-Methyl-N-(3-phenylpropyl)aniline
- Benzenepropanamine, N-(3-methylphenyl)-
- Benzylethyl-m-toluidine
Comparison: 4-(2-Methyl-3-phenylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
89807-77-2 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(2-methyl-3-phenylpropyl)aniline |
InChI |
InChI=1S/C16H19N/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16(17)10-8-15/h2-10,13H,11-12,17H2,1H3 |
InChI Key |
ITVCTASRPXFYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



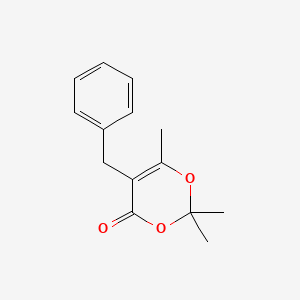
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
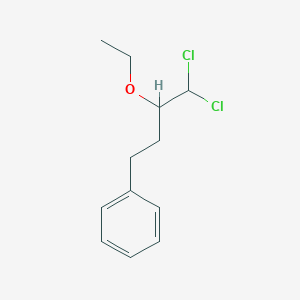
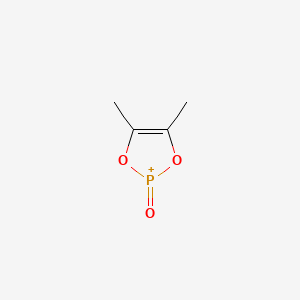
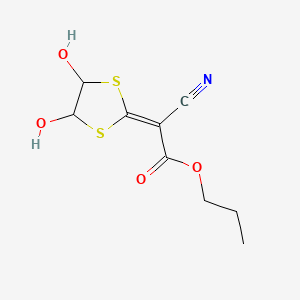

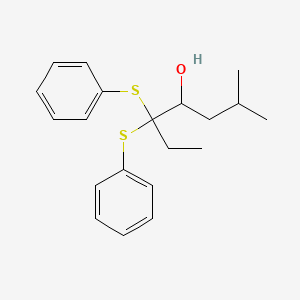
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
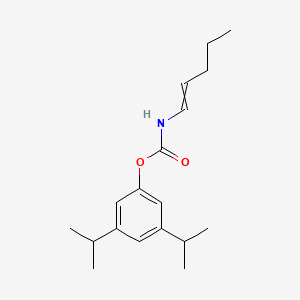
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
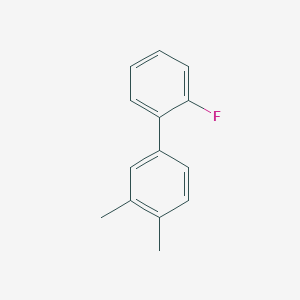
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
